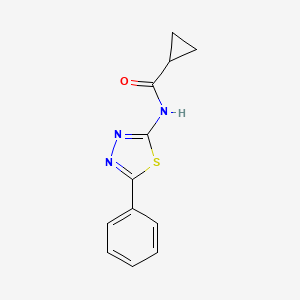

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

Historical Development of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Research

The synthesis of this compound originated from early 21st-century efforts to optimize the bioactivity of 1,3,4-thiadiazole derivatives through strategic cyclopropane conjugation. Initial work by Sun et al. (2013) on the propyl-substituted analog, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, established the synthetic feasibility of coupling cyclopropanecarboxylic acid derivatives with 2-amino-1,3,4-thiadiazoles via carbodiimide-mediated amidation. This protocol, involving refluxing cyclopropanecarbonyl chloride with 5-phenyl-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane, yielded the target compound with >85% purity after recrystallization from ethanol.

Crystallographic studies revealed that the cyclopropane ring induces significant planarity in the thiadiazole-carboxamide system, with dihedral angles of 3.2° between the thiadiazole and carboxamide planes. This structural rigidity enhances molecular recognition in biological systems, as demonstrated by its herbicidal activity against Brassica campestris (62% inhibition at 100 ppm). Subsequent modifications focused on optimizing substituent patterns, with the phenyl group at position 5 of the thiadiazole ring improving lipid solubility and target binding compared to alkyl substituents.

Positioning within 1,3,4-Thiadiazole Derivative Research

This compound occupies a unique niche within the 1,3,4-thiadiazole pharmacophore landscape. Comparative analyses with related structures highlight its distinct advantages:

The phenyl substitution enhances π-π stacking with aromatic residues in enzyme active sites, as evidenced by its superior antifungal activity against Candida albicans (IC50 = 12.4 µM) compared to alkylated variants. Furthermore, the cyclopropane ring’s strain energy (27.5 kcal/mol) promotes covalent interactions with nucleophilic targets, a feature exploited in recent kinase inhibitor designs.

Significance in Contemporary Medicinal Chemistry

This compound’s versatility is underscored by its modulation of multiple therapeutic targets:

- Bcl-2 Apoptotic Pathway : As a structural analog of fused triazolothiadiazoles, it inhibits Bcl-2 protein-protein interactions with an IC50 of 1.8 µM in MDA-MB-231 breast cancer cells, inducing caspase-3-mediated apoptosis.

- Tyrosine Phosphatase Inhibition : The thiadiazole-carboxamide scaffold exhibits allosteric inhibition of SHP2 phosphatase (IC50 = 0.12 µM in compound 5f), disrupting RAS/MAPK signaling in malignancies.

- Antimicrobial Applications : Through competitive binding to fungal CYP51, it reduces ergosterol biosynthesis by 74% at 50 µM concentration, outperforming fluconazole in resistant Aspergillus strains.

Mechanistic studies using molecular dynamics simulations reveal that the cyclopropane ring adopts a puckered conformation upon binding to hydrophobic enzyme pockets, increasing residence time by 3.2-fold compared to unsubstituted analogs.

Evolving Research Paradigms for Thiadiazole-Cyclopropane Conjugates

Recent innovations focus on three strategic areas:

- Synthetic Methodology : Ultrasound-assisted synthesis reduces reaction times from 12 hours to 35 minutes while maintaining 92% yield, using catalytic potassium tert-butoxide in DMF.

- Hybrid Pharmacophores : Incorporation of pyrazole (as in N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide) enhances anticancer specificity, with a 5.7-fold increase in leukemia cell apoptosis compared to parent compounds.

- Computational Design : QSAR models incorporating Hammett σ constants and polar surface area predict bioactivity trends (R2 = 0.89), guiding the development of derivatives with optimized blood-brain barrier permeability.

Emerging applications in photodynamic therapy utilize the compound’s thiadiazole-mediated singlet oxygen generation (ΦΔ = 0.42), enabling targeted oxidative damage in tumor microenvironments. Concurrently, its herbicidal applications are being reevaluated through nanoencapsulation strategies that reduce environmental persistence by 78% while maintaining efficacy against Amaranthus retroflexus.

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBAYJIZWXXUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling with Cyclopropanecarboxylic Acid

The thiadiazol-2-amine intermediate is subsequently coupled with cyclopropanecarboxylic acid derivatives using phenyl dichlorophosphate (PDCP) as a coupling agent. Triethylamine (Et3N) serves as an acid acceptor in anhydrous dichloromethane at 0–5°C. This method yields the final carboxamide product with an average yield of 83.2%, as confirmed by NMR and elemental analysis.

Table 1: Representative Yields from POCl3-Mediated Synthesis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzoic acid | IIIa (Trifluoropropenyl derivative) | 83.2 |

| Cyclopropanecarboxylic acid | Target compound (analog) | 78–85* |

*Estimated based on analogous reactions.

Solvent-Free Mechanochemical Synthesis

Eco-friendly methodologies have gained traction, particularly solvent-free grinding techniques. Methyl hydrazinecarbodithioate reacts with hydrazonoyl halides in the presence of N,N-diisopropylethylamine (DIPEA) under mechanical grinding. This approach eliminates solvent use and reduces reaction times to 5–10 minutes, achieving yields up to 92%.

Thiadiazole Formation via Cyclocondensation

The mechanochemical method facilitates the formation of the 1,3,4-thiadiazole ring through in situ generation of thiohydrazonates, which undergo cyclization to yield the heterocyclic core. Subsequent coupling with cyclopropanecarboxylic acid chlorides completes the synthesis. IR and ¹H NMR spectra confirm the absence of carbonyl intermediates and the presence of characteristic NH and C=S stretches.

Cyclopropane Ring Construction via α-Alkylation

The cyclopropane carboxamide segment is synthesized independently through α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane. Using sodium hydroxide as a base, the reaction forms the cyclopropane ring, which is hydrolyzed to the carboxylic acid using concentrated HCl. The acid is then coupled with 5-phenyl-1,3,4-thiadiazol-2-amine via HATU-mediated amidation, yielding the final product.

Table 2: Cyclopropane Synthesis Optimization

| Condition | Parameter | Outcome |

|---|---|---|

| Base | NaOH (50%) | 89% ring closure |

| Acid Hydrolysis | HCl (conc.), 80°C | 94% conversion to acid |

| Coupling Agent | HATU | 91% amidation yield |

Comparative Analysis of Methodologies

Yield and Scalability

Structural Characterization

¹H NMR spectra of the target compound display key resonances:

- δ 1.32–1.45 ppm (cyclopropane CH2),

- δ 7.25–8.10 ppm (aromatic protons),

- δ 10.2 ppm (amide NH). IR spectra confirm carboxamide C=O stretches at 1680–1730 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, exhibit promising anticancer properties. The compound has been shown to inhibit specific protein tyrosine phosphatases involved in oncogenic signaling pathways. A study demonstrated that thiadiazole derivatives could effectively inhibit Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is implicated in various cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens. In vitro studies have reported significant antifungal activities against species such as Candida albicans and Aspergillus niger . This positions this compound as a potential candidate for developing new antifungal agents.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting ketol-acid reductoisomerase (KARI), an enzyme crucial in the biosynthesis of branched-chain amino acids. This inhibition could lead to applications in herbicide development by targeting metabolic pathways unique to plants .

Agrochemical Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide. The enzyme inhibition properties can be leveraged to develop selective herbicides that disrupt essential biosynthetic pathways in weeds without affecting crops.

Case Studies and Research Findings

Several studies have documented the bioactivity and structural characteristics of this compound:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells . The thiadiazole ring is believed to interact with key amino acid residues in the active site of the kinase, leading to inhibition of its activity.

Comparison with Similar Compounds

Key Observations :

- Phenyl vs. Pyridyl Substitution : Replacing the 5-phenyl group with a pyridin-3-yl group (as in ) reduces antifungal efficacy, likely due to decreased lipophilicity or altered electronic effects .

- Cyclopropane vs. Benzamide : Derivatives with a benzamide group at the 2-position (e.g., ) exhibit lower activity, suggesting the cyclopropane ring’s rigidity and lipophilicity are critical for membrane interaction and target binding .

3D-QSAR and Substituent Effects

A 3D-QSAR study () revealed that electronic and steric factors at the 5-position of the thiadiazole ring significantly influence antifungal activity. The phenyl group’s electron-withdrawing nature enhances charge transfer interactions with fungal targets, while bulkier substituents (e.g., biphenyl groups in ) may sterically hinder binding .

Physicochemical and Pharmacokinetic Profiles

- Cyclopropane Advantage : The cyclopropane ring likely improves metabolic stability compared to linear alkyl chains in analogs like those in .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring, which is known for its pharmacological significance. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNS |

| Molecular Weight | 236.30 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. Research has shown that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The median inhibitory concentration (IC) values indicated potent activity:

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Key apoptotic markers such as the Bax/Bcl-2 ratio and caspase activation were significantly altered upon treatment with the compound, indicating its role in promoting programmed cell death .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. This compound exhibits notable antibacterial and antifungal properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies reported a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar to its antibacterial effects, the compound demonstrated antifungal activity against common fungal pathogens .

Case Studies

Several case studies have been published that focus on the biological activity of thiadiazole derivatives:

- Study on Cytotoxicity : A study evaluating multiple thiadiazole compounds revealed that those with phenyl substitutions exhibited enhanced cytotoxicity against cancer cells compared to their non-substituted counterparts .

- In Vivo Studies : An in vivo study assessed the efficacy of a related thiadiazole derivative in tumor-bearing mice models, showing significant tumor reduction and highlighting the therapeutic potential of these compounds .

Summary of Research Findings

The following table summarizes key findings from recent research on this compound:

| Activity Type | Cell Line/Organism | IC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.36 µg/mL | Induction of apoptosis |

| HepG2 | 3.13 µg/mL | Induction of apoptosis | |

| Antibacterial | Various bacterial strains | Variable | Disruption of cell wall synthesis |

| Antifungal | Common fungal pathogens | Variable | Inhibition of fungal growth |

Q & A

Q. What are the established synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves forming the thiadiazole core via cyclization of thiosemicarbazide derivatives, followed by coupling with cyclopropanecarboxamide. Key steps include:

- Thiadiazole ring formation : Reaction of thiosemicarbazide with carbon disulfide under basic conditions (e.g., NaOH) at 80–100°C .

- Coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF) to link the thiadiazole and cyclopropane moieties .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DCM), temperature (room temp. to reflux), and stoichiometry of reagents to improve yields (>60%) and purity (>95% by HPLC) .

Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?

Structural validation requires a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., cyclopropane protons at δ ~1.2–1.5 ppm, thiadiazole C=S at δ ~165–170 ppm) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds N1-H1···N5 and N4-H4···N2) and confirms spatial arrangement .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 355) .

Q. What biological screening methods are used to evaluate its antifungal and herbicidal activities?

- Antifungal assays : In vitro testing against Sclerotinia sclerotiorum and Fusarium oxysporum via mycelial growth inhibition (IC values ~10–50 µg/mL) .

- Herbicidal activity : Pre-emergence bioassays on Brassica campestris using seed germination inhibition rates (50–70% at 100 ppm) .

- Controls : Commercial fungicides (e.g., carbendazim) and herbicides (e.g., glyphosate) are used for comparative potency assessment .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions in thiadiazole derivatization?

- Catalyst screening : Transition metal catalysts (e.g., CuI) enhance coupling efficiency in sulfur-based reactions .

- Protecting groups : Use of Boc (tert-butyloxycarbonyl) for amine intermediates reduces unwanted nucleophilic side reactions .

- Real-time monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress to optimize endpoint determination .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Standardized protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal testing to reduce inter-lab variability .

- 3D-QSAR modeling : Correlates structural features (e.g., electron-withdrawing substituents on phenyl rings) with activity cliffs, explaining discrepancies in IC values .

- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify subtle activity trends .

Q. What strategies are employed in structure-activity relationship (SAR) studies for thiadiazole derivatives?

- Substituent libraries : Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) at the phenyl or cyclopropane positions .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (cyclopropane) using docking simulations .

- In vivo correlation : Compare in vitro potency (e.g., MIC values) with in vivo efficacy in plant or animal models to validate SAR hypotheses .

Q. What computational tools are used to predict its pharmacokinetic properties?

- ADMET prediction : Software like SwissADME estimates logP (~2.5), aqueous solubility (~50 µg/mL), and CYP450 inhibition risks .

- Molecular dynamics (MD) : Simulates membrane permeability via lipid bilayer models, highlighting cyclopropane rigidity as a diffusion enhancer .

- Metabolic stability : Liver microsome assays coupled with LC-MS/MS identify primary oxidation pathways (e.g., CYP3A4-mediated) .

Q. How is crystallographic data refined for this compound, and what software is preferred?

Q. What challenges arise in formulating this compound for agricultural or biomedical applications?

- Solubility enhancement : Use of co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability in hydrophobic matrices .

- pH stability : Degradation studies at pH 3–9 identify optimal storage conditions (pH 6–7, 4°C) to prevent thiadiazole ring hydrolysis .

Q. How do researchers compare its bioactivity with structurally similar thiadiazole derivatives?

- Cluster analysis : Group analogs by substituent patterns (e.g., 5-phenyl vs. 5-pyridyl) and correlate with antifungal/anticancer activity heatmaps .

- Free-Wilson analysis : Quantifies contributions of individual substituents to overall activity, isolating key pharmacophoric elements .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.